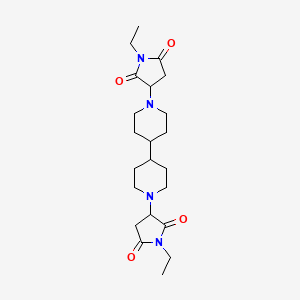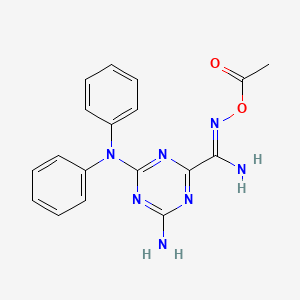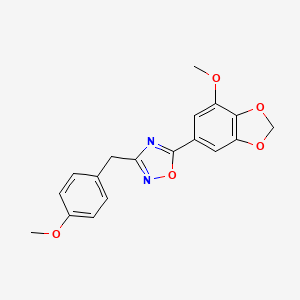![molecular formula C9H8Cl2N4O B14943427 2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol CAS No. 799250-21-8](/img/structure/B14943427.png)
2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a triazole ring attached to the 6 position via an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol typically involves the chlorination of phenol to introduce the chlorine atoms at the 2 and 4 positions. This is followed by the introduction of the triazole ring through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The chlorination step can be carried out using chlorine gas or chlorinating agents like thionyl chloride. The subsequent introduction of the triazole ring can be achieved using triazole derivatives under controlled temperature and pressure conditions to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal agents.
Industry: Used in the production of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. The chlorine atoms and phenolic group contribute to its overall bioactivity by enhancing its ability to interact with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler compound with only chlorine substituents on the phenol ring.
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-yl)methyl]phenol: Lacks the aminomethyl linkage.
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]benzene: Lacks the phenolic hydroxyl group.
Uniqueness
2,4-Dichloro-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is unique due to the presence of both the triazole ring and the phenolic hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a bioactive molecule with applications in various fields.
Properties
CAS No. |
799250-21-8 |
|---|---|
Molecular Formula |
C9H8Cl2N4O |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
2,4-dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C9H8Cl2N4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-2,4-5,14,16H,3H2 |
InChI Key |
BRTUSYUVUGWYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CNN2C=NN=C2)O)Cl)Cl |
solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14943357.png)
![3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14943363.png)
![2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid](/img/structure/B14943365.png)
![2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943368.png)
![7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B14943370.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943382.png)

![N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B14943401.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14943407.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B14943420.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B14943441.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943444.png)
